链格孢醇单甲醚

描述

Alternariol monomethyl ether is a secondary metabolite produced by fungi belonging to the genus Alternaria. It is commonly found as a contaminant in food products such as fruits, vegetables, cereals, and grains . This compound is known for its yellow crystalline solid form and its solubility in organic solvents .

科学研究应用

Alternariol monomethyl ether has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of mycotoxins and their interactions with other substances.

Industry: It is used in the development of analytical methods for detecting mycotoxins in food products.

作用机制

Target of Action

Alternariol monomethyl ether (AME) is a secondary metabolite produced by the marine fungus Alternaria alternata . The primary targets of AME are pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio anguillarum . AME primarily inhibits these bacteria by disordering cell division and some other key physiological and biochemical processes .

Mode of Action

AME interacts with its targets by inhibiting their cell division . It has been demonstrated that AME can effectively inhibit the unwinding activity of MRSA topoisomerases, which are closely related to cell division . This interaction results in significant antimicrobial activity against various pathogens .

Biochemical Pathways

AME affects the biochemical pathways related to cell division and other key physiological processes . It has been shown to induce cytotoxic effects, reactive oxygen species leading to oxidative stress, mitochondrial dysfunction, anti-inflammatory effects, cell cycle arrest, apoptotic cell death, genotoxic and mutagenic effects, anti-proliferative effects, autophagy, and estrogenic and clastogenic mechanisms .

Pharmacokinetics

It is known that ame is a yellow crystalline solid that can dissolve in organic solvents . It is a secondary metabolite produced by fungi and has certain cytotoxic and biological activities

Result of Action

The action of AME results in significant antimicrobial activity against various pathogens, including MRSA and Vibrio anguillarum . It has been shown to disorder cell division and affect other key physiological and biochemical processes .

Action Environment

The action, efficacy, and stability of AME can be influenced by environmental factors. For instance, the bioavailability of nutrients and insect damage, which are driven by climatic conditions, can influence the production of AME . Furthermore, AME is produced by the marine fungus Alternaria alternata, suggesting that the marine environment may play a role in its production .

生化分析

Biochemical Properties

Alternariol monomethyl ether plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of topoisomerase IIα, an enzyme essential for DNA replication and cell division . Additionally, alternariol monomethyl ether disrupts the electron transport chain in chloroplasts, leading to impaired photosynthesis in plants . The compound also exhibits DNA strand-breaking activity, further contributing to its cytotoxic effects .

Cellular Effects

Alternariol monomethyl ether exerts significant effects on various cell types and cellular processes. It induces cytotoxicity in human intestinal epithelial cells (Caco-2) and hepatocytes (HepG2), leading to a dose-dependent loss of cell viability . The compound also triggers apoptosis, a form of programmed cell death, through the activation of caspase-3/7 in IPEC-1 cells . Furthermore, alternariol monomethyl ether influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall toxic effects .

Molecular Mechanism

The molecular mechanism of action of alternariol monomethyl ether involves several pathways. It generates reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction . This oxidative stress results in DNA damage and the activation of apoptotic pathways. Alternariol monomethyl ether also inhibits topoisomerase IIα, preventing the unwinding of DNA necessary for replication and transcription . Additionally, the compound interferes with the electron transport chain in chloroplasts, disrupting energy production in plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alternariol monomethyl ether change over time. The compound exhibits stability under various conditions, but its degradation products can also contribute to its overall toxicity . Long-term exposure to alternariol monomethyl ether has been shown to cause persistent cytotoxic effects, including DNA damage and apoptosis, in both in vitro and in vivo studies . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of alternariol monomethyl ether vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity, but higher doses can lead to significant adverse effects . In animal studies, alternariol monomethyl ether has been shown to cause dose-dependent cytotoxicity, genotoxicity, and immunotoxicity . These findings underscore the importance of determining safe exposure levels and understanding the potential risks associated with high doses of the compound.

Metabolic Pathways

Alternariol monomethyl ether is involved in several metabolic pathways. It undergoes phase I biotransformation, including hydroxylation, and phase II biotransformation, such as sulfation and glucuronidation, primarily mediated by cytochrome P450 isoforms . These metabolic processes influence the compound’s bioavailability, toxicity, and excretion. Understanding these pathways is essential for assessing the overall impact of alternariol monomethyl ether on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of alternariol monomethyl ether within cells and tissues involve various mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, alternariol monomethyl ether can accumulate in specific compartments, influencing its localization and activity . These transport and distribution mechanisms play a crucial role in determining the compound’s overall toxicity and biological effects.

Subcellular Localization

Alternariol monomethyl ether exhibits specific subcellular localization patterns that impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, alternariol monomethyl ether has been shown to localize abundantly in the nucleus when certain nitrogen sources are present . This subcellular localization is essential for understanding the compound’s interactions with cellular components and its overall biological effects.

准备方法

Alternariol monomethyl ether is typically synthesized through fungal fermentation processes. The fungi, such as Alternaria alternata, are cultured under specific conditions to produce the compound. The extraction process involves isolating the compound from the fungal culture using organic solvents . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity.

化学反应分析

Alternariol monomethyl ether undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

相似化合物的比较

Alternariol monomethyl ether is similar to other mycotoxins produced by Alternaria fungi, such as:

Alternariol: This compound is structurally similar but lacks the methyl group present in alternariol monomethyl ether.

Tenuazonic Acid: Another mycotoxin produced by Alternaria fungi, known for its cytotoxic effects.

Alternariol 4-methyl-10-acetyl ether: A derivative of alternariol with additional methyl and acetyl groups.

Alternariol monomethyl ether is unique due to its specific methylation pattern, which influences its chemical behavior and biological activity.

属性

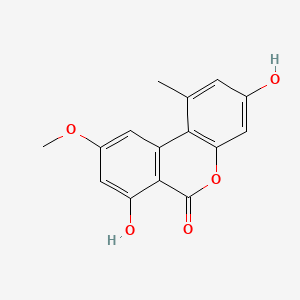

IUPAC Name |

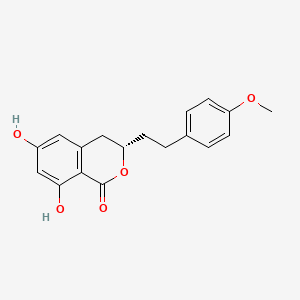

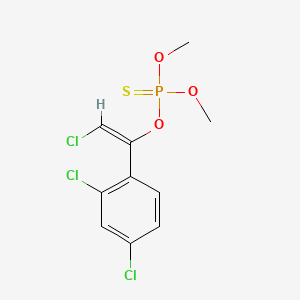

3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSDQFNUYFTXMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178004 | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23452-05-3, 26894-49-5 | |

| Record name | Djalonensone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23452-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alternariol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023452053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alternariol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-9-methoxy-1-methylbenzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23452-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTERNARIOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79STA800H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AME induce apoptosis in human colon carcinoma cells?

A1: Research indicates that AME activates the mitochondrial apoptotic pathway by triggering the opening of the mitochondrial permeability transition pore (PTP). This leads to a loss in mitochondrial transmembrane potential (ΔΨm), generating reactive oxygen species (ROS) like superoxide (O2•−). Consequently, cytochrome c is released, activating caspase 9 and ultimately leading to apoptosis. []

Q2: Does AME directly target mitochondria to induce apoptosis?

A2: Experiments suggest that AME does not directly target mitochondria to induce PTP-dependent permeabilization. Studies using isolated organelles and Bax-knockout cells showed no significant difference in AME-induced apoptosis compared to control cells, indicating that Bax, a pro-apoptotic protein, is not directly involved. []

Q3: Does AME affect the activity of topoisomerases?

A3: Yes, studies have shown that AME can effectively inhibit the unwinding activity of topoisomerases in methicillin-resistant Staphylococcus aureus (MRSA). This inhibition is significant as topoisomerases play a crucial role in cell division and are considered potential targets for AME's antibacterial activity. []

Q4: What is the molecular formula and weight of AME?

A4: The molecular formula of AME is C15H10O5, and its molecular weight is 270.24 g/mol. [, ]

Q5: What spectroscopic data are available for AME identification?

A5: AME can be identified using various spectroscopic methods: * UV-Vis Spectroscopy: AME exhibits characteristic absorbance peaks in the UV-Vis spectrum. [] * Infrared Spectroscopy (IR): The carbonyl stretching frequency of AME appears lower than that of its trimethyl ether derivative due to intramolecular hydrogen bonding. [] * Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed structural information about AME. [, ] * Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and fragmentation pattern of AME. []

Q6: How does blue light affect AME production in Alternaria alternata?

A6: Studies have shown that blue light significantly inhibits the production of AME in Alternaria alternata. This effect is most pronounced during the fungus's exponential growth phase, and even 12 hours of exposure can drastically reduce AME levels. Notably, this inhibition occurs without significantly affecting mycelial dry weight. [, ]

Q7: Does AME exhibit any catalytic properties?

A7: Currently, there is no scientific literature supporting AME possessing catalytic properties.

Q8: Have there been computational studies on AME's interaction with biological targets?

A8: Yes, molecular docking and dynamic simulation studies have been conducted to understand AME's interaction with antibodies. These studies highlight the importance of the C9 site in AME for equivalent recognition by certain antibodies. []

Q9: How does the methylation of alternariol (AOH) to form AME affect its biological activity?

A9: While both AOH and AME exhibit toxicity, their potency and specific effects can differ. The methylation of AOH to form AME can influence its interaction with biological targets and alter its absorption, distribution, metabolism, and excretion (ADME) properties. [, ]

Q10: What is the stability of AME in different solvents?

A10: AME demonstrates varying solubility in different solvents. It shows poor solubility in water and some common organic solvents, which can pose challenges for its analysis and formulation. []

Q11: What are the known toxic effects of AME?

A11: AME exhibits various toxic effects, including: * Cytotoxicity: AME can induce cell death in various cell types, including human colon carcinoma cells, through apoptosis. [] * Genotoxicity: AME has been reported to induce DNA damage. [] * Developmental Toxicity: Studies suggest potential developmental toxicity associated with AME exposure. []

Q12: What analytical techniques are commonly employed for AME detection and quantification?

A12: Several analytical techniques are available for AME analysis, including: * Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for preliminary screening and identification of AME. [, ] * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV), fluorescence, and diode-array detectors (DAD), is widely used for separating and quantifying AME. [, , , , ] * Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer high sensitivity and selectivity for AME detection and confirmation in complex matrices like food samples. [, , , , , ]

Q13: What are the advantages of using stable isotope dilution assay (SIDA) for AME analysis?

A13: SIDA offers several advantages for AME quantification, including: * High Accuracy and Precision: The use of stable isotope-labeled internal standards corrects for losses during sample preparation and analysis, resulting in increased accuracy and precision. [] * Improved Sensitivity: SIDA can achieve low limits of detection (LOD) and quantification (LOQ) for AME, allowing for the analysis of trace amounts in complex matrices. []

Q14: Is there information available on the environmental fate and degradation of AME?

A14: Limited information is currently available regarding the environmental fate and degradation of AME. Further research is needed to assess its persistence, bioaccumulation potential, and potential effects on ecosystems. []

Q15: What foods are commonly contaminated with AME?

A15: AME contamination has been reported in various food commodities, including: * Fruits: Tomatoes and tomato products, citrus fruits, apples, pears, raspberries. [, , , , , ] * Cereals: Wheat, barley, sorghum. [, , , , ] * Oilseeds: Sunflower seeds, oilseed rape meal. [, , , ] * Other: Wine, prune nectar, lentils. []

Q16: Are there any known antagonists or inhibitors of AME's toxic effects?

A16: Research suggests that hemin, a biological pyrrole pigment, can inhibit AME-induced mutagenicity in Chinese hamster V79 cells. []

Q17: Are there any alternative compounds with similar biological activity to AME?

A17: Currently, there is limited information available regarding alternative compounds with similar biological activity to AME. Further research is necessary to explore potential substitutes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone;2-hydroxy-2-phenylacetic acid](/img/structure/B1665662.png)

![N1-(7-cyclobutyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N3,N3,2,2-tetramethylpropane-1,3-diamine](/img/structure/B1665675.png)